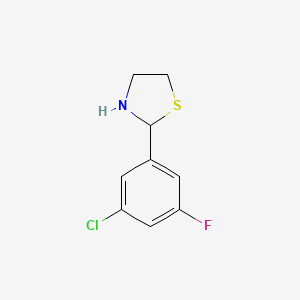

2-(3-Chloro-5-fluorophenyl)-1,3-thiazolidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Chloro-5-fluorophenyl)-1,3-thiazolidine, also known as CFT, is a chemical compound that belongs to the thiazolidine family. It has been extensively studied for its potential use in scientific research due to its unique properties.

Scientific Research Applications

Antimicrobial Activity

- A study by Chawla et al. (2012) focused on the synthesis of 2,5-disubstituted-4-thiazolidinone derivatives, including those with 3-chloro-4-fluorophenyl groups. These compounds showed promising antibacterial activity but no antifungal activity, highlighting the influence of fluoro and chloro groups on antimicrobial efficacy (Chawla, Singh, & Saraf, 2012).

Analgesic and Anti-Inflammatory Activity

- Khalifa and Abdelbaky (2008) synthesized new imidazolyl acetic acid derivatives, including chlorinated thiazolidinone compounds, which exhibited significant anti-inflammatory and analgesic activities (Khalifa & Abdelbaky, 2008).

Electron Delocalization Studies

- A study by Hobbs et al. (2010) investigated the reactivity and stability of N-heterocyclic carbenes (NHCs) with N-fluorophenyl substituents, including 2-chloro-1,3-bis(fluorophenyl)imidazolidine-4,5-diones. The study provided insights into the electronic properties of these compounds (Hobbs et al., 2010).

Antioxidant Activity

- El Nezhawy et al. (2009) reported the synthesis of 2-(4-fluorophenyl)thiazolidin-4-one derivatives, some of which displayed promising antioxidant activity (El Nezhawy, Ramla, Khalifa, & Abdulla, 2009).

Antimycobacterial Activity

- Yolal et al. (2012) synthesized eperezolid-like molecules, including thiazolidinone and thiazoline derivatives, which showed high activity against Mycobacterium smegmatis (Yolal et al., 2012).

Antitumor Activity

- Gouda and Abu-Hashem (2011) synthesized new thiazolidine and thiazolidinone derivatives, including those with 2-cyano-acetylamino groups. These compounds underwent antioxidant and antitumor evaluations, with some exhibiting promising activities (Gouda & Abu-Hashem, 2011).

Herbicidal Activity

- Sato et al. (1994) investigated thiadiazolidine herbicides, including those with 4-chloro-2-fluorophenylimino moieties, for their peroxidizing phytotoxicity and isomerization properties (Sato, Hoshi, Iida, Ogino, Nicolaus, Wakabayashi, & Böger, 1994).

properties

IUPAC Name |

2-(3-chloro-5-fluorophenyl)-1,3-thiazolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClFNS/c10-7-3-6(4-8(11)5-7)9-12-1-2-13-9/h3-5,9,12H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEXJKBMCEGJPPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1)C2=CC(=CC(=C2)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClFNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Chloro-5-fluorophenyl)-1,3-thiazolidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[(4-{[4-(acetylamino)phenyl]sulfonyl}-1,4-diazepan-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B2865369.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-chlorobenzo[d]thiazol-2-yl)-3-fluorobenzamide hydrochloride](/img/structure/B2865370.png)

![3-fluoro-4-methoxy-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2865380.png)

![N-[1-[[4-(Trifluoromethyl)phenyl]methyl]piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2865381.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(m-tolyl)acetamide](/img/structure/B2865384.png)

![Ethyl 5-(benzo[d]thiazole-6-carboxamido)-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B2865390.png)